2,5-Dimercaptoterephthalic acid

Description

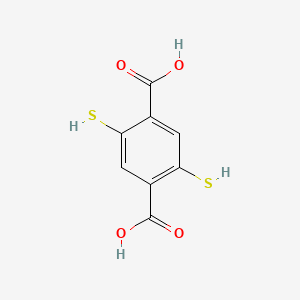

Structure

3D Structure

Properties

IUPAC Name |

2,5-bis(sulfanyl)terephthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4S2/c9-7(10)3-1-5(13)4(8(11)12)2-6(3)14/h1-2,13-14H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYGZWQNDFRCZIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1S)C(=O)O)S)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20180575 | |

| Record name | 2,5-Dimercaptoterephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25906-66-5 | |

| Record name | 2,5-Dimercapto-1,4-benzenedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25906-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimercaptoterephthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025906665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimercaptoterephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimercaptoterephthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-Dimercaptoterephthalic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DX88CHD4DD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 2,5-Dimercaptoterephthalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,5-dimercaptoterephthalic acid, a crucial building block in the development of advanced materials such as Metal-Organic Frameworks (MOFs). The guide details the necessary starting materials, key chemical transformations, and detailed experimental protocols. All quantitative data is summarized for comparative analysis, and reaction pathways are visualized to facilitate a clear understanding of the chemical processes involved.

Core Synthesis Pathway Overview

The most prominently documented synthetic route to this compound commences with 2,5-dihydroxyterephthalic acid. This precursor undergoes a multi-step transformation involving the protection of the hydroxyl groups, a thermal rearrangement, and subsequent hydrolysis to yield the final dithiol product. An initial two-step process to obtain the necessary precursor, 2,5-dihydroxyterephthalic acid diethyl ester, is also detailed.

Quantitative Data Summary

The following table summarizes the key quantitative data for the primary synthesis pathway, providing a comparative overview of the expected yields at each stage.

| Step | Reaction | Starting Material | Product | Reagents | Solvent | Typical Yield |

| 1 | Esterification | 2,5-Dihydroxyterephthalic acid | Diethyl 2,5-dihydroxyterephthalate | Ethanol (B145695), Sulfuric acid | Ethanol | ~85-95% |

| 2 | Thiocarbamoylation | Diethyl 2,5-dihydroxyterephthalate | Diethyl 2,5-bis(dimethylthiocarbamoyloxy)terephthalate | Dimethylthiocarbamoyl chloride, DABCO | DMA | High |

| 3 | Newman-Kwart Rearrangement | Diethyl 2,5-bis(dimethylthiocarbamoyloxy)terephthalate | Diethyl 2,5-bis(dimethylthiocarbamoylsulfanyl)terephthalate | Heat | Neat | ~90% |

| 4 | Hydrolysis | Diethyl 2,5-bis(dimethylthiocarbamoylsulfanyl)terephthalate | This compound | Potassium hydroxide, Hydrochloric acid | Ethanol/Water | High |

Synthesis Pathways and Logical Flow

The following diagrams illustrate the logical progression of the synthesis, from the initial starting materials to the final product.

Detailed Experimental Protocols

The following sections provide detailed methodologies for each key step in the synthesis of this compound.

Step 1: Synthesis of Diethyl 2,5-dihydroxyterephthalate

This procedure outlines the Fischer esterification of 2,5-dihydroxyterephthalic acid.

-

Materials:

-

2,5-Dihydroxyterephthalic acid

-

Absolute Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate (EtOAc)

-

Hexane

-

-

Procedure:

-

Suspend 2,5-dihydroxyterephthalic acid in an excess of absolute ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Heat the mixture to reflux and maintain for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure diethyl 2,5-dihydroxyterephthalate.

-

Step 2: Synthesis of Diethyl 2,5-bis(dimethylthiocarbamoyloxy)terephthalate

This step involves the conversion of the hydroxyl groups to thiocarbamates.[1]

-

Materials:

-

Diethyl 2,5-dihydroxyterephthalate (1.17 mmol, 300 mg)

-

1,4-Diazabicyclo[2.2.2]octane (DABCO) (4.71 mmol, 528 mg)

-

N,N-Dimethylacetamide (DMA) (4.5 mL)

-

Dimethylthiocarbamoyl chloride (4.71 mmol, 570 mg)

-

-

Procedure:

-

In a flask under a nitrogen atmosphere, combine diethyl 2,5-dihydroxyterephthalate, DABCO, and 3 mL of DMA.[1]

-

Cool the mixture to 0°C in an ice bath.[1]

-

Dissolve dimethylthiocarbamoyl chloride in 1.5 mL of DMA and add it dropwise to the cooled reaction mixture under nitrogen.[1]

-

Allow the reaction to stir at room temperature for 24 hours.[1]

-

Collect the resulting grey precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield diethyl 2,5-bis(dimethylthiocarbamoyloxy)terephthalate.[1]

-

Step 3: Newman-Kwart Rearrangement to Diethyl 2,5-bis(dimethylthiocarbamoylsulfanyl)terephthalate

This thermal rearrangement is a critical step in forming the carbon-sulfur bond.[1] The Newman-Kwart rearrangement involves the intramolecular migration of an aryl group from an oxygen atom to a sulfur atom in a thiocarbamate.[2][3] This reaction is typically performed at high temperatures and is driven by the thermodynamic stability of the resulting C=O bond compared to the C=S bond.[2]

-

Materials:

-

Diethyl 2,5-bis(dimethylthiocarbamoyloxy)terephthalate (130 mg)

-

Ethanol

-

-

Procedure:

-

Place the diethyl 2,5-bis(dimethylthiocarbamoyloxy)terephthalate in a reaction vessel under a flowing nitrogen atmosphere.[1]

-

Heat the solid to 230°C and maintain this temperature for 1 hour.[1]

-

After 1 hour, cool the mixture slowly to room temperature.[1]

-

Add ethanol to the solidified brown product and collect the solid by filtration.[1]

-

Dry the product under vacuum to obtain diethyl 2,5-bis(dimethylthiocarbamoylsulfanyl)terephthalate.[1]

-

Step 4: Hydrolysis to this compound

The final step is the hydrolysis of the thiocarbamate and ester groups to yield the desired product.[1]

-

Materials:

-

Diethyl 2,5-bis(dimethylthiocarbamoylsulfanyl)terephthalate (130 mg)

-

1.3 M Potassium Hydroxide (KOH) in a 1:1 ethanol/water solution (deaerated, 4 mL)

-

Concentrated Hydrochloric Acid (HCl) (1.5 mL)

-

-

Procedure:

-

Combine the diethyl 2,5-bis(dimethylthiocarbamoylsulfanyl)terephthalate with the deaerated KOH solution in a flask under a nitrogen atmosphere.[1]

-

Reflux the mixture for 3 hours.[1]

-

Cool the reaction mixture to 0°C in an ice bath.[1]

-

Slowly add concentrated HCl to the cooled solution, which will result in the precipitation of a bright yellow solid.[1]

-

Collect the precipitate by filtration, wash with water, and dry at room temperature to yield this compound.[1]

-

Concluding Remarks

The synthesis of this compound, while involving multiple steps, is achievable through well-established organic transformations. The provided protocols, based on literature precedents, offer a solid foundation for researchers in the field. Careful execution of each step, particularly the anhydrous and inert conditions where specified, is crucial for achieving high yields and purity of the final product. The versatility of this compound as a linker in the synthesis of functional materials underscores the importance of reliable and well-documented synthetic procedures.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dimercaptoterephthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimercaptoterephthalic acid, also known by its IUPAC name 2,5-bis(sulfanyl)terephthalic acid, is a specialty organic compound characterized by a benzene (B151609) ring functionalized with two carboxylic acid groups and two thiol (-SH) groups.[1] Its unique structure makes it a valuable building block, particularly in the field of materials science as a linker for synthesizing advanced Metal-Organic Frameworks (MOFs).[2][3] The presence of thiol groups provides strong coordination sites for metal ions, enabling the development of functional materials for applications ranging from environmental remediation to biomedicine.[2] This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis, and its applications.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is compiled from various chemical databases and suppliers.

| Property | Value | Reference(s) |

| IUPAC Name | 2,5-bis(sulfanyl)terephthalic acid | [1] |

| Synonyms | 2,5-Disulfanylterephthalic acid, 2,5-Dimercapto-1,4-benzenedicarboxylic acid | [1][4][5] |

| CAS Number | 25906-66-5 | [1][6] |

| Molecular Formula | C₈H₆O₄S₂ | [1][5][6][7] |

| Molecular Weight | 230.26 g/mol | [7] |

| Appearance | Light yellow to yellow solid | [4][6] |

| Predicted Boiling Point | 468.7 ± 45.0 °C | [4][6] |

| Predicted Density | 1.648 ± 0.06 g/cm³ | [4][5][6] |

| Predicted pKa | 2.59 ± 0.36 | [4][5][6] |

| Solubility | Soluble in organic solvents such as water, alcohols, and ketones.[5] Also soluble in DMSO and various buffers (MES, HEPES).[8] | [5][8] |

| Storage Conditions | 2-8°C, stored under nitrogen. | [4][6] |

Chemical Structure Identifiers

| Identifier | Value | Reference(s) |

| SMILES | Sc1c(cc(c(c1)C(=O)O)S)C(=O)O | [9] |

| InChI | 1S/C8H6O4S2/c9-7(10)3-1-5(13)4(8(11)12)2-6(3)14/h1-2,13-14H,(H,9,10)(H,11,12) | [1][9] |

| InChIKey | YYGZWQNDFRCZIF-UHFFFAOYSA-N | [1][9] |

Experimental Protocols

The synthesis of this compound is a multi-step process that typically starts from a dihydroxyterephthalic acid derivative.[2] A detailed experimental protocol is outlined below, adapted from published supporting information.[8]

Synthesis of this compound (BDC-(SH)₂)[11]

This synthesis is a three-step process starting from 2,5-dihydroxyterephthalic acid diethyl ester.

Step 1: Synthesis of 2,5-bis(dimethylthiocarbamoyloxy)terephthalic acid diethyl ester (1)

-

Mix 2,5-dihydroxyterephthalic acid diethyl ester (300 mg, 1.17 mmol), DABCO (528 mg, 4.71 mmol), and DMA (3 mL) under a nitrogen atmosphere.

-

Cool the mixture to 0°C in an ethanol (B145695) bath.

-

Add dimethylthiocarbamoyl chloride (570 mg, 4.71 mmol) dissolved in DMA (1.5 mL) dropwise while maintaining the nitrogen atmosphere.

-

Stir the mixture continuously for 24 hours at room temperature.

-

Filter the resulting grey product, wash with large amounts of water, and dry under vacuum.

Step 2: Synthesis of 2,5-bis(dimethylthiocarbamoylsulfanyl)terephthalic acid diethyl ester (2)

-

Heat the product from Step 1 (130 mg) to 230°C under a flowing nitrogen atmosphere.

-

Maintain this temperature for 1 hour.

-

Allow the mixture to cool down slowly.

-

Add ethanol to the cooled mixture.

-

Filter the brown product and wash with ethanol before drying under vacuum.

Step 3: Synthesis of this compound (3)

-

Reflux the product from Step 2 (130 mg) with 1.3 M deaerated KOH (4 mL in a 1:1 ethanol/H₂O solution) for 3 hours under a nitrogen atmosphere.

-

Cool the mixture to 0°C in an ethanol bath.

-

Add concentrated HCl (1.5 mL) dropwise, which will result in the formation of a bright yellow precipitate.

-

Filter the final product, wash with water, and dry at room temperature.

Core Applications & Methodologies

The primary application of this compound is as a functional organic linker for the synthesis of Metal-Organic Frameworks (MOFs). The thiol groups are particularly effective at chelating heavy metals, making these MOFs highly suitable for environmental and analytical applications.[2]

Protocol: Synthesis of UiO-66-(SH)₂ MOF[11]

-

Dissolve Zirconium chloride (ZrCl₄, 18.5 mg, 0.08 mmol) and this compound (BDC-(SH)₂, 9.3 mg, 0.04 mmol) in 8 mL of DMF.

-

Sonicate the mixture for 20 minutes.

-

Add benzoic acid (BA) as a modulator (e.g., 244 mg for a 50:1 ratio to the linker) and sonicate for another 20 minutes.

-

Heat the vial in a 120°C oven for 12 hours to facilitate crystal growth.

-

After centrifugation, wash the product with HCl and DMF and heat at 100°C for 8 hours to remove unreacted modulator.

-

Perform a final wash with ethanol three times to obtain the purified UiO-66-(SH)₂ framework.

Spectral Data

UV-visible spectroscopy data is available in the literature, showing absorbance in various solvents such as DMSO and buffered solutions (MES pH 5.5, MES pH 6.5, and HEPES pH 7.4).[8] This indicates its stability and solubility for analysis in different chemical environments. Detailed, publicly available FT-IR, ¹H-NMR, or ¹³C-NMR spectra are not as readily found in the initial searches. Researchers would typically perform these analyses post-synthesis for verification.

Safety and Handling

According to GHS classifications, this compound is considered harmful if swallowed, in contact with skin, or if inhaled.[1] It is also reported to cause skin and serious eye irritation.[1] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, lab coat, and safety glasses), are essential when handling this compound. It should be stored in a cool, dry place, typically between 2-8°C, under a nitrogen atmosphere to prevent oxidation of the thiol groups.[4][6]

References

- 1. This compound | C8H6O4S2 | CID 117659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|MOF Linker|CAS 25906-66-5 [benchchem.com]

- 3. This compound - SIKÉMIA [sikemia.com]

- 4. This compound | 25906-66-5 [amp.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. 25906-66-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. rsc.org [rsc.org]

- 9. This compound ≥97% | Sigma-Aldrich [sigmaaldrich.com]

CAS number 25906-66-5 properties and uses

An In-depth Technical Guide to 2,5-Dimercaptoterephthalic Acid (CAS 25906-66-5)

This technical guide provides a comprehensive overview of this compound (CAS 25906-66-5), a versatile organic linker crucial in the development of advanced materials. Aimed at researchers, scientists, and drug development professionals, this document details the compound's properties, synthesis, and key applications, with a focus on its role in the formation of Metal-Organic Frameworks (MOFs).

Chemical and Physical Properties

This compound, also known by its IUPAC name 2,5-bis(sulfanyl)terephthalic acid, is a bifunctional aromatic organic compound.[1][2][3][4] It possesses two thiol (-SH) groups and two carboxylic acid (-COOH) groups attached to a benzene (B151609) ring, making it an excellent building block for coordination polymers and MOFs.[2][5]

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 25906-66-5 | [1][2][3][5][6] |

| IUPAC Name | 2,5-bis(sulfanyl)terephthalic acid | [1][2][3][4] |

| Synonyms | 2,5-Disulfhydrylbenzene-1,4-dicarboxylic acid, 2,5-Disulfanylterephthalic acid | [1] |

| Molecular Formula | C₈H₆O₄S₂ | [1][2][4] |

| Molecular Weight | 230.26 g/mol | [1][2][5] |

| Appearance | Light yellow powder/solid | [1] |

| Melting Point | 152-156 °C | |

| Boiling Point (Predicted) | 468.7 ± 45.0 °C at 760 mmHg | [2] |

| Density (Predicted) | 1.648 ± 0.06 g/cm³ | [2] |

| Solubility | Soluble in DMF, DMSO, and alcohols. Soluble in water under acidic conditions. | [2] |

| Topological Polar Surface Area | 76.6 Ų | [1] |

| XLogP3 | 1.3 | [1] |

Table 2: Spectroscopic and Computational Data

| Identifier | Value | Reference |

| Canonical SMILES | C1=C(C(=CC(=C1S)C(=O)O)S)C(=O)O | [1] |

| InChI | InChI=1S/C8H6O4S2/c9-7(10)3-1-5(13)4(8(11)12)2-6(3)14/h1-2,13-14H,(H,9,10)(H,11,12) | [1][3][6] |

| InChI Key | YYGZWQNDFRCZIF-UHFFFAOYSA-N | [1][3][6] |

| MDL Number | MFCD23160366 | [5][6] |

Synthesis of this compound

A common and effective method for synthesizing this compound involves a multi-step process starting from diethyl 2,5-dihydroxyterephthalate.[5][7] This process converts the hydroxyl groups into thiol groups via thiocarbamate intermediates.[5]

Experimental Protocol: Synthesis from Diethyl 2,5-dihydroxyterephthalate[8]

Step 1: Synthesis of 2,5-bis(dimethylthiocarbamoyloxy)terephthalic acid diethyl ester

-

In a reaction vessel under a nitrogen atmosphere, mix diethyl 2,5-dihydroxyterephthalate (300 mg, 1.17 mmol), 1,4-diazabicyclo[2.2.2]octane (DABCO) (528 mg, 4.71 mmol), and dimethylacetamide (DMA) (3 mL).

-

Cool the mixture to 0°C in an ice-ethanol bath.

-

Add a solution of dimethylthiocarbamoyl chloride (570 mg, 4.71 mmol) in DMA (1.5 mL) dropwise to the reaction mixture while maintaining the nitrogen atmosphere.

-

Stir the mixture continuously for 24 hours at room temperature.

-

Collect the resulting grey product by filtration, wash thoroughly with a large amount of water, and dry under a vacuum.

Step 2: Synthesis of 2,5-bis(dimethylthiocarbamoylsulfanyl)terephthalic acid diethyl ester

-

Heat the product from Step 1 (130 mg) to 230°C under a flowing nitrogen atmosphere and maintain this temperature for 1 hour.

-

Allow the mixture to cool down slowly.

-

Add ethanol (B145695) to the cooled mixture and filter to collect the brown product.

-

Dry the product under a vacuum.

Step 3: Synthesis of this compound

-

Reflux the product from Step 2 (130 mg) with 4 mL of a 1.3 M deaerated potassium hydroxide (B78521) (KOH) solution (in a 1:1 ethanol/water mixture) under a nitrogen atmosphere for 3 hours.

-

Cool the mixture to 0°C in an ice-ethanol bath.

-

Add concentrated hydrochloric acid (HCl) (1.5 mL) dropwise, which will result in the formation of a bright yellow precipitate.

-

Filter the precipitate, wash with water, and dry at room temperature to obtain this compound.

Applications in Metal-Organic Frameworks (MOFs)

The bifunctional nature of this compound makes it an ideal organic linker for the synthesis of MOFs. The thiol groups provide strong coordination sites for heavy metal ions, leading to applications in environmental remediation and sensing.

Synthesis of Zirconium-Based MOFs (Zr-DMBD)

Zirconium-based MOFs, such as those of the UiO-66 topology, are known for their high stability. Functionalizing these MOFs with this compound (H₂DMBD) enhances their affinity for specific metal ions.

Experimental Protocol: Synthesis of Zr-DMBD MOF/3D-KSC Composite[1]

This protocol describes the synthesis of a composite material where a Zr-DMBD MOF is grown on a three-dimensional carbon derived from kenaf stems (3D-KSC) for electrochemical applications.

-

Dissolve 0.06 mmol of Zirconium(IV) chloride (ZrCl₄, 0.0140 g) and 0.06 mmol of this compound (H₂DMBD, 0.0138 g) in 2 mL of N,N-dimethylformamide (DMF) saturated with nitrogen. Use ultrasonic agitation to ensure complete dissolution.

-

Immerse the 3D-KSC substrate in this solution within a reactor.

-

Heat the reactor in a preheated oven at 130°C for 36 hours. The nitrogen atmosphere is crucial to prevent the oxidation of the thiol groups.

-

After cooling, wash the resulting solid product and air-dry it at 60°C for 12 hours to obtain the Zr-DMBD MOFs/3D-KSC composite.

Environmental Remediation: Heavy Metal Capture

MOFs synthesized with this compound exhibit a high affinity for heavy metal ions, particularly mercury(II).[1][2] The thiol groups act as soft Lewis bases, strongly binding to soft Lewis acids like Hg(II).

A study on a Zr-DMBD MOF demonstrated a remarkable capability for capturing Hg(II) from water. The maximum adsorption capacity was found to be 171.5 mg/g, which is significantly higher than that of the parent UiO-66 MOF. This enhanced performance is attributed to the strong coordination between the sulfur in the thiol groups and mercury.

Table 3: Performance of Zr-DMBD MOF in Mercury(II) Removal

| Parameter | Value | Reference |

| Maximum Adsorption Capacity | 171.5 mg/g | |

| Linear Detection Range | 0.25 - 3.5 µM | [1] |

| Limit of Detection | 0.05 µM | [1] |

| Sensitivity | 324.58 µA µM⁻¹ cm⁻² | [1] |

Antibacterial Applications

The incorporation of thiol-functionalized linkers and metal nodes like zirconium can impart antibacterial properties to MOFs. A functionalized UiO-66 type framework incorporating this compound and porphyrin, further loaded with silver nanoparticles (AgNPs), demonstrated high efficacy against both Gram-negative and Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[1] The antibacterial action is attributed to the synergistic effects of reactive oxygen species (ROS) generation, direct bacterial contact, and the stable anchoring of AgNPs by the thiol groups, preventing cytotoxic leakage.[1]

Experimental Protocol: Evaluation of Antibacterial Activity

A general protocol for evaluating the antibacterial activity of MOFs involves determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC).

-

Bacterial Culture: Culture the target bacterial strains (e.g., S. aureus, P. aeruginosa) overnight on Mueller-Hinton agar (B569324) (MHA) plates.

-

Inoculum Preparation: Select a single colony and inoculate it into a suitable broth medium. Grow the culture to a concentration corresponding to the 0.5 McFarland standard (approximately 10⁸ CFU/mL).

-

MIC Determination (Broth Microdilution Method):

-

Prepare a serial dilution of the MOF material in the broth medium in a 96-well microtiter plate.

-

Add the standardized bacterial suspension to each well.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the MOF that visibly inhibits bacterial growth.

-

-

MBC Determination:

-

Take an aliquot from the wells showing no visible growth in the MIC assay.

-

Plate the aliquots onto MHA plates and incubate at 37°C for 24 hours.

-

The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability.

-

Safety and Handling

This compound is classified as harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[2] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.[8]

Table 4: GHS Hazard Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H332 | Harmful if inhaled |

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[9]

Conclusion

This compound is a highly valuable building block in materials science, particularly for the synthesis of functional MOFs. Its unique structure allows for the creation of materials with tailored properties for applications in environmental remediation, sensing, and biomedicine. The detailed protocols and data presented in this guide are intended to support researchers and scientists in leveraging the potential of this versatile compound in their work.

References

- 1. Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume) [protocols.io]

- 4. Synthesis of Zr metal–organic frameworks (MOFs) to remove Fe3+ from water - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | C8H6O4S2 | CID 117659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Multifunctional metal–organic frameworks as promising nanomaterials for antimicrobial strategies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 2,5-Dimercaptoterephthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 2,5-Dimercaptoterephthalic acid. This dithiol-functionalized aromatic dicarboxylic acid is a key building block in the development of advanced materials, particularly Metal-Organic Frameworks (MOFs), with significant potential in drug delivery and other biomedical applications.

Molecular Structure and Identification

This compound, systematically named 2,5-bis(sulfanyl)terephthalic acid, is a derivative of terephthalic acid with thiol groups (-SH) at the 2 and 5 positions of the benzene (B151609) ring.

Below is a 2D representation of the molecular structure of this compound.

Navigating the Solubility Landscape of 2,5-Dimercaptoterephthalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimercaptoterephthalic acid (DMTA) is a crucial building block in the synthesis of advanced materials, particularly Metal-Organic Frameworks (MOFs), and holds potential in various pharmaceutical applications. A thorough understanding of its solubility in organic solvents is paramount for its effective utilization in synthesis, purification, and formulation development. This technical guide provides a comprehensive overview of the known solubility characteristics of DMTA, and in the absence of extensive published quantitative data, offers detailed experimental protocols for its determination. This guide is intended to empower researchers to systematically evaluate the solubility of DMTA in a range of organic solvents, facilitating its application in diverse research and development endeavors.

Introduction to this compound

This compound, also known as 2,5-bis(sulfanyl)benzene-1,4-dicarboxylic acid, is an aromatic dicarboxylic acid featuring two thiol (-SH) functional groups. This unique structure imparts specific chemical properties that make it a valuable linker in the construction of porous crystalline materials and a candidate for applications where thiol functionalities are advantageous. The solubility of DMTA in organic solvents is a critical parameter that dictates its reactivity, ease of handling, and the methodologies that can be employed for its incorporation into larger molecular structures.

Qualitative Solubility Profile

Quantitative Solubility Data

As of the compilation of this guide, a comprehensive, publicly available dataset of the quantitative solubility of this compound in various organic solvents at different temperatures could not be identified. The following table is provided as a template for researchers to populate with their own experimentally determined data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| e.g., N,N-Dimethylformamide | e.g., 25 | Data to be determined | Data to be determined | e.g., Isothermal Saturation |

| e.g., Dimethyl Sulfoxide (B87167) | e.g., 25 | Data to be determined | Data to be determined | e.g., Isothermal Saturation |

| e.g., Acetone | e.g., 25 | Data to be determined | Data to be determined | e.g., Isothermal Saturation |

| e.g., Ethanol | e.g., 25 | Data to be determined | Data to be determined | e.g., Isothermal Saturation |

| e.g., Tetrahydrofuran | e.g., 25 | Data to be determined | Data to be determined | e.g., Isothermal Saturation |

Experimental Protocols for Solubility Determination

The following section outlines a detailed methodology for the accurate determination of the solubility of this compound in organic solvents using the widely accepted isothermal saturation method.

Isothermal Saturation (Shake-Flask) Method

This method involves preparing a saturated solution of the solute in the solvent of interest at a constant temperature and then determining the concentration of the dissolved solute.

Materials and Equipment:

-

This compound (high purity)

-

Organic solvents of interest (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Apparatus for concentration analysis (e.g., gravimetric analysis equipment, UV-Vis spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks to ensure equilibrium has been reached (i.e., the concentration of the dissolved solid does not change over time).

-

Sample Withdrawal and Filtration: Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a pre-warmed (to the experimental temperature) syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Concentration Determination: Determine the concentration of this compound in the filtered aliquot using one of the analytical methods described below.

Analytical Techniques for Concentration Measurement

This is a straightforward method for determining the mass of the dissolved solute.

Procedure:

-

Accurately weigh the volumetric flask containing the filtered saturated solution.

-

Evaporate the solvent from the flask under reduced pressure or in a fume hood.

-

Once the solvent is completely removed, dry the flask containing the solid residue in a vacuum oven at a suitable temperature until a constant weight is achieved.

-

The mass of the dissolved this compound is the difference between the final weight of the flask with the dried residue and the initial tare weight of the empty flask.

-

Calculate the solubility in g/100 mL or other desired units.

This method is suitable if this compound has a distinct chromophore and does not degrade in the chosen solvent.

Procedure:

-

Establish a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a graph of absorbance versus concentration to generate a calibration curve.

-

Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure Absorbance: Measure the absorbance of the diluted sample at the λmax.

-

Calculate Concentration: Use the equation of the line from the calibration curve to determine the concentration of the diluted solution. Back-calculate the concentration of the original saturated solution, accounting for the dilution factor.

Visualized Workflows

The following diagrams illustrate the experimental workflow for solubility determination and a logical process for solvent selection.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Logical workflow for selecting a suitable organic solvent for this compound.

Conclusion

The solubility of this compound is a fundamental property that influences its application across various scientific disciplines. While quantitative data remains sparse in the public domain, this guide provides the necessary framework and detailed experimental protocols for researchers to systematically determine this crucial parameter. By employing the methodologies outlined herein, scientists and drug development professionals can generate reliable solubility data, enabling the informed selection of solvents for synthesis, purification, and formulation, thereby accelerating research and development efforts involving this versatile molecule.

References

Spectroscopic Analysis of 2,5-Dimercaptoterephthalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 2,5-Dimercaptoterephthalic acid, a crucial molecule in various research and development applications, including the synthesis of metal-organic frameworks (MOFs) and as a linker in drug delivery systems. This document outlines the expected spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by detailed experimental protocols.

Core Spectroscopic Data

The following tables summarize the anticipated quantitative data from the spectroscopic analysis of this compound. These values are based on established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | Broad Singlet | 2H | Carboxylic acid (-COOH) |

| ~7.8 | Singlet | 2H | Aromatic (Ar-H) |

| ~3.5 - 4.5 | Singlet | 2H | Thiol (-SH) |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~168 | Carboxylic acid (C=O) |

| ~138 | Aromatic (C-COOH) |

| ~132 | Aromatic (C-SH) |

| ~128 | Aromatic (C-H) |

Solvent: DMSO-d₆

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Strong, Broad | O-H stretch (Carboxylic acid dimer) |

| ~3050 | Weak | Aromatic C-H stretch |

| 2550-2600 | Weak | S-H stretch (Thiol) |

| 1680-1710 | Strong | C=O stretch (Carboxylic acid)[1][2][3][4][5] |

| ~1600, ~1475 | Medium-Weak | Aromatic C=C stretch[6][7][8][9] |

| 1210-1320 | Medium | C-O stretch (Carboxylic acid)[2][4] |

| ~920 | Medium, Broad | O-H bend (out-of-plane) |

| ~880 | Strong | Aromatic C-H bend (out-of-plane) |

Table 4: UV-Vis Spectroscopic Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) |

| DMSO | ~350, ~260 | To be determined experimentally |

| Aqueous Buffer (pH 7.4) | ~330, ~250 | To be determined experimentally |

Note: The thiol groups act as auxochromes, causing a bathochromic shift compared to the parent terephthalic acid.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended to serve as a guide and may require optimization based on the specific instrumentation and sample purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of this compound.

Methodology:

-

Sample Preparation: Accurately weigh 10-20 mg of dry this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Ensure complete dissolution, using gentle vortexing if necessary.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Instrumentation: The NMR spectra should be acquired on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover a range of 0-15 ppm.

-

Use a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

-

Process the data with a line broadening of 0.3 Hz.

-

Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to 0-200 ppm.

-

A larger number of scans will be necessary (typically >1024) due to the low natural abundance of ¹³C.

-

Reference the spectrum to the DMSO solvent peak at 39.52 ppm.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (KBr Pellet Method):

-

Sample Preparation: Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the empty sample holder and subtract it from the sample spectrum.

-

A typical resolution is 4 cm⁻¹ with an accumulation of 16-32 scans.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions and conjugation within this compound.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a suitable solvent such as DMSO or an appropriate aqueous buffer.

-

Working Solution Preparation: Dilute the stock solution to a concentration that results in an absorbance reading between 0.1 and 1.0 AU (typically in the µM range).

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the working solution and another with the pure solvent to serve as a blank.

-

Scan the sample over a wavelength range of 200-600 nm.

-

Record the absorbance spectrum and identify the wavelengths of maximum absorbance (λmax).

-

Visualizations

Experimental Workflow

Caption: General workflow for the spectroscopic analysis of this compound.

Chemical Structure and Key Functional Groups

Caption: Chemical structure of this compound with key functional groups highlighted.

References

- 1. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. echemi.com [echemi.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. organic chemistry - Why is the carbonyl IR frequency for a carboxylic acid lower than that of a ketone whilst an ester is higher than a ketone - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Chemistry: Infrared spectra of aromatic rings [openchemistryhelp.blogspot.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. orgchemboulder.com [orgchemboulder.com]

A Technical Guide to the Thermal Stability and Decomposition of 2,5-Dimercaptoterephthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2,5-Dimercaptoterephthalic acid (DMTA) is a bifunctional aromatic organic compound containing both carboxylic acid and thiol functional groups. Its structure suggests potential applications as a linker in the synthesis of metal-organic frameworks (MOFs), coordination polymers, and as a building block in the development of novel therapeutic agents. Understanding the thermal stability and decomposition profile of DMTA is critical for determining its suitability for various applications, particularly those involving elevated temperatures during synthesis, processing, or storage.

This guide details the application of key thermoanalytical techniques, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and hyphenated mass spectrometry techniques, to elucidate the thermal behavior of DMTA.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of DMTA is presented in Table 1.

| Property | Value |

| Molecular Formula | C₈H₆O₄S₂ |

| Molecular Weight | 230.26 g/mol |

| Appearance | (Expected) Crystalline solid |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | (Expected) Sparingly soluble in water, soluble in organic solvents like DMF, DMSO |

Thermal Analysis Methodologies

The thermal stability and decomposition of DMTA can be thoroughly investigated using a combination of thermoanalytical techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] It is the primary technique for determining the thermal stability and decomposition profile of a material.

3.1.1. Expected TGA Profile of DMTA

The TGA thermogram of DMTA is expected to show distinct mass loss steps corresponding to different decomposition events. A hypothetical TGA curve is presented in Figure 1, and the expected data is summarized in Table 2.

-

Initial Mass Loss: A slight mass loss at lower temperatures (< 150 °C) may be observed, corresponding to the loss of adsorbed water or residual solvent.

-

Decarboxylation: A significant mass loss is anticipated due to the decarboxylation of the carboxylic acid groups, releasing carbon dioxide (CO₂). This is a common decomposition pathway for aromatic carboxylic acids.[2]

-

Thiol Group Decomposition: The decomposition of the mercapto groups could occur at higher temperatures, potentially leading to the release of hydrogen sulfide (B99878) (H₂S) or other sulfur-containing compounds.

-

Final Residue: A final, stable carbonaceous residue may remain at the end of the experiment.

Table 2: Template for TGA Data of this compound

| Temperature Range (°C) | Mass Loss (%) | Gaseous Products (Hypothesized) |

| Tonset - Tend (Step 1) | H₂O, Solvent | |

| Tonset - Tend (Step 2) | CO₂ | |

| Tonset - Tend (Step 3) | H₂S, other sulfur compounds | |

| Final Residue at Tfinal | Carbonaceous material |

3.1.2. Experimental Protocol for TGA

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of DMTA into a ceramic or aluminum crucible.[3]

-

Atmosphere: Nitrogen or Argon at a flow rate of 20-50 mL/min to prevent oxidation.[4]

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.[4]

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset and peak decomposition temperatures from the TGA and its first derivative (DTG) curve, respectively.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5] It is used to detect thermal events such as melting, crystallization, and glass transitions.[6]

3.2.1. Expected DSC Profile of DMTA

-

Melting: A sharp endothermic peak is expected, corresponding to the melting of the crystalline DMTA. The peak temperature of this endotherm represents the melting point.

-

Decomposition: Exothermic or endothermic peaks may be observed at higher temperatures, corresponding to the decomposition processes identified by TGA.

Table 3: Template for DSC Data of this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting | |||

| Decomposition 1 | |||

| Decomposition 2 |

3.2.2. Experimental Protocol for DSC

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of DMTA into a hermetically sealed aluminum pan.

-

Atmosphere: Nitrogen or Argon at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to a temperature above the final decomposition temperature (determined by TGA) at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. Integrate the peaks to determine the enthalpy of transitions.

Evolved Gas Analysis (EGA)

To identify the gaseous products evolved during decomposition, TGA can be coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR). For more detailed analysis of complex decomposition products, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful technique.[7]

3.3.1. Experimental Protocol for TGA-MS

-

Instrument: A TGA instrument coupled to a mass spectrometer via a heated transfer line.

-

TGA Method: Follow the protocol outlined in section 3.1.2.

-

MS Parameters:

-

Scan range: m/z 10-200.

-

Ionization mode: Electron Ionization (EI).

-

-

Data Analysis: Correlate the evolution of specific m/z values with the mass loss steps observed in the TGA data to identify the evolved gaseous products.

Visualizing Experimental Workflows and Decomposition Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflow for the thermal analysis of DMTA and a proposed decomposition pathway.

Caption: Workflow for the thermal analysis of this compound.

Caption: Proposed thermal decomposition pathway for this compound.

Potential Decomposition Pathways

Based on the functional groups present in DMTA, the following decomposition pathways are plausible:

-

Decarboxylation: The carboxylic acid groups are likely the most thermally labile. Upon heating, they are expected to undergo decarboxylation to release carbon dioxide, a common degradation route for terephthalic acid and its derivatives.[8] This would likely be the initial major decomposition step.

-

Thiol Decomposition: The mercapto (-SH) groups may decompose at higher temperatures. This could involve the elimination of hydrogen sulfide (H₂S) or the formation of disulfide bridges between molecules, leading to polymerization and subsequent charring.

-

Ring Fragmentation: At very high temperatures, the aromatic ring itself will likely fragment, leading to the formation of a variety of smaller organic molecules and a stable carbonaceous residue.

The exact nature and sequence of these decomposition events would need to be confirmed through detailed analysis of the evolved gases using techniques such as TGA-MS or Py-GC-MS.

Conclusion

While specific experimental data on the thermal stability and decomposition of this compound is not yet widely published, this guide provides a robust framework for its investigation. By employing a combination of Thermogravimetric Analysis, Differential Scanning Calorimetry, and Evolved Gas Analysis, a comprehensive understanding of the thermal properties of DMTA can be achieved. The outlined experimental protocols and data interpretation strategies serve as a valuable starting point for researchers in materials science and drug development. The proposed decomposition pathways, centered around decarboxylation and thiol group elimination, provide a theoretical basis for interpreting the experimental results. Further research in this area is warranted to fully characterize this promising molecule.

References

- 1. tainstruments.com [tainstruments.com]

- 2. flore.unifi.it [flore.unifi.it]

- 3. Sample Preparation – TGA-MS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 4. libjournals.unca.edu [libjournals.unca.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]

- 7. Request Rejected [emsl.pnnl.gov]

- 8. researchgate.net [researchgate.net]

Quantum Chemical Calculations for 2,5-Dimercaptoterephthalic Acid: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and vibrational properties of 2,5-Dimercaptoterephthalic acid (DMTD). DMTD, with its aromatic core and reactive thiol groups, is a molecule of significant interest in materials science, particularly as a linker in metal-organic frameworks (MOFs), and potentially in drug development due to the chemical functionality of its constituent groups. This document outlines the theoretical framework and computational methodologies for in-silico analysis of DMTD, presents expected quantitative data in a structured format, and illustrates key computational workflows and potential molecular interactions through detailed diagrams. The content is intended to serve as a valuable resource for researchers employing computational chemistry to predict molecular properties and guide experimental design.

Introduction

This compound (DMTD) is a bifunctional organic compound with the chemical formula C₈H₆O₄S₂.[1][2][3] Its structure consists of a central benzene (B151609) ring substituted with two carboxylic acid groups and two thiol groups at positions 2 and 5. This arrangement of functional groups imparts specific chemical properties that make it a versatile building block in supramolecular chemistry and materials science. The presence of both carboxylic acid and thiol groups allows for multiple coordination modes with metal ions, making it a candidate for the synthesis of novel MOFs with tailored properties for applications such as gas storage, catalysis, and sensing.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the behavior of molecules at the atomic level.[4][5][6] By solving the Schrödinger equation for a given molecule, it is possible to obtain a wealth of information, including optimized molecular geometry, vibrational frequencies (correlating to infrared and Raman spectra), and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.[7][8] This information is crucial for understanding the reactivity, stability, and potential applications of molecules like DMTD.

This guide details the theoretical and practical aspects of performing quantum chemical calculations on DMTD, providing a roadmap for researchers seeking to explore its properties through computational means.

Computational Methodology

The following section outlines a robust computational protocol for the quantum chemical analysis of this compound. The methodology is based on widely accepted practices in the field of computational chemistry.[9][10]

Software and Theoretical Level

All calculations would be performed using a comprehensive quantum chemistry software package such as Gaussian, ORCA, or Spartan. The theoretical method of choice is Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost for molecules of this size.[11] Specifically, the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is recommended.[7] To ensure an accurate description of the electronic structure, particularly for the sulfur atoms, a Pople-style basis set with polarization and diffuse functions, such as 6-311++G(d,p), should be employed.[8]

Geometry Optimization

The first step in the computational analysis is to determine the lowest energy structure of the DMTD molecule. This is achieved through a geometry optimization procedure. Starting from an initial guess of the molecular structure, the algorithm iteratively adjusts the atomic coordinates to minimize the total electronic energy of the molecule. The optimization is considered complete when the forces on all atoms and the change in energy between successive steps fall below a predefined threshold.

Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency calculation should be performed at the same level of theory. This calculation serves two primary purposes:

-

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

-

Prediction of Vibrational Spectra: The calculated frequencies and their corresponding intensities can be used to simulate the infrared (IR) and Raman spectra of the molecule. These theoretical spectra can be compared with experimental data to validate the computational model. For a more accurate comparison, calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations.[12]

Electronic Property Calculations

From the optimized geometry, a single-point energy calculation can be performed to determine various electronic properties. Key properties of interest include:

-

HOMO and LUMO Energies: The energies of the highest occupied and lowest unoccupied molecular orbitals are crucial for understanding the molecule's electronic behavior. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.[13]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic delocalization within the molecule. It can be used to quantify charge transfer interactions and hyperconjugative effects.[12]

Predicted Quantitative Data

The following tables summarize the expected quantitative data from the quantum chemical calculations on this compound, based on the methodology described above. This data is illustrative and serves as a template for presenting the results of actual calculations.

Table 1: Predicted Optimized Geometrical Parameters

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C-C (aromatic) | 1.39 - 1.41 |

| C-C (carboxyl) | 1.48 - 1.50 | |

| C=O | 1.21 - 1.23 | |

| C-O | 1.35 - 1.37 | |

| O-H | 0.96 - 0.98 | |

| C-S | 1.76 - 1.78 | |

| S-H | 1.34 - 1.36 | |

| **Bond Angles (°) ** | C-C-C (aromatic) | 119 - 121 |

| C-C-S | 118 - 122 | |

| C-C-C (carboxyl) | 119 - 121 | |

| O=C-O | 122 - 124 | |

| C-O-H | 108 - 110 | |

| C-S-H | 95 - 97 | |

| Dihedral Angles (°) | C-C-C=O | ~0 or ~180 |

| C-C-S-H | ~0 or ~180 |

Table 2: Predicted Vibrational Frequencies and Assignments

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Predicted IR Intensity | Predicted Raman Activity |

| O-H Stretch (Carboxyl) | 3400 - 3600 | High | Moderate |

| C-H Stretch (Aromatic) | 3000 - 3100 | Moderate | High |

| S-H Stretch | 2500 - 2600 | Moderate | High |

| C=O Stretch (Carboxyl) | 1700 - 1750 | Very High | Moderate |

| C-C Stretch (Aromatic) | 1400 - 1600 | High | High |

| C-O Stretch (Carboxyl) | 1200 - 1300 | High | Moderate |

| O-H Bend (Carboxyl) | 1100 - 1200 | Moderate | Low |

| C-S Stretch | 600 - 800 | Moderate | High |

| S-H Bend | 800 - 900 | Low | Moderate |

Table 3: Predicted Electronic Properties

| Property | Predicted Value |

| Energy of HOMO | -6.5 to -7.5 eV |

| Energy of LUMO | -1.5 to -2.5 eV |

| HOMO-LUMO Energy Gap | 4.0 to 6.0 eV |

| Dipole Moment | 1.0 to 3.0 Debye |

| Ionization Potential | 6.5 to 7.5 eV |

| Electron Affinity | 1.5 to 2.5 eV |

Visualizations

The following diagrams, created using the DOT language, illustrate the computational workflow and a potential application of this compound.

Caption: Computational workflow for the quantum chemical analysis of this compound.

Caption: Potential role of DMTD as a linker in the synthesis of Metal-Organic Frameworks (MOFs).

Experimental Protocols

While this guide focuses on computational methods, experimental validation is a critical component of any research endeavor. The following are generalized experimental protocols that would be relevant for characterizing this compound and validating the computational predictions.

Synthesis and Purification

The synthesis of DMTD can be achieved through various organic chemistry routes, often starting from terephthalic acid or a derivative thereof. A common approach involves the introduction of thiol groups via nucleophilic substitution reactions. Purification of the final product is typically carried out by recrystallization from a suitable solvent to obtain a high-purity sample for analysis.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure of the synthesized DMTD. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the connectivity of the atoms in the molecule.

-

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: FTIR and Raman spectroscopy are used to probe the vibrational modes of the molecule. The experimental spectra can be directly compared with the predicted spectra from the quantum chemical calculations to assess the accuracy of the theoretical model.

-

UV-Visible Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions in the molecule. The absorption maxima can be correlated with the calculated HOMO-LUMO energy gap.

Structural Analysis

-

Single-Crystal X-ray Diffraction: If suitable single crystals of DMTD can be grown, X-ray diffraction provides the most accurate and detailed information about the three-dimensional structure of the molecule in the solid state. The experimentally determined bond lengths and angles can be compared with the optimized geometry from the DFT calculations.

Conclusion

Quantum chemical calculations offer a powerful and insightful approach to understanding the fundamental properties of this compound. By employing Density Functional Theory, researchers can predict its geometry, vibrational spectra, and electronic characteristics with a high degree of accuracy. This theoretical data, when combined with experimental validation, provides a comprehensive picture of the molecule's behavior and potential for various applications. The methodologies and expected data presented in this guide serve as a valuable starting point for scientists and researchers interested in the computational exploration of DMTD and related molecules, ultimately accelerating the discovery and design of new materials and therapeutics.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. This compound | C8H6O4S2 | CID 117659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Density Functional Theory Studies on the Chemical Reactivity of Allyl Mercaptan and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Experimental and Quantum Chemical Calculation Study on the Performance of Different Types of Ester Collectors | MDPI [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. ijastems.org [ijastems.org]

- 8. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences [mdpi.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2,5-Dimercaptoterephthalic Acid: Discovery and History

This technical guide provides a comprehensive overview of this compound, a crucial building block in the development of advanced materials, particularly Metal-Organic Frameworks (MOFs). While the initial discovery of this specific compound is not prominently documented in readily available historical literature, this guide outlines the key synthesis methodologies, historical context of its precursors, and its significant applications in modern research.

Introduction

This compound (DMTA), also known by its IUPAC name 2,5-bis(sulfanyl)terephthalic acid, is an organosulfur compound with the chemical formula C₈H₆O₄S₂.[1] Its structure, featuring a central benzene (B151609) ring with two carboxylic acid groups and two thiol groups, makes it a highly versatile ligand for the synthesis of functional materials. The thiol groups, in particular, offer unique properties for applications in heavy metal sequestration, catalysis, and drug delivery systems.[2][3][4]

Historical Context and Discovery

The precise first synthesis of this compound is not clearly detailed in early chemical literature. However, the history of its precursors, particularly 2,5-dihydroxyterephthalic acid, is well-documented. Early work on di-substituted terephthalic acids laid the foundation for the eventual synthesis of their dimercapto analogs.

A notable early synthesis of 2,5-dihydroxyterephthalic acid was reported by Marzin in 1933, who synthesized it from 2,5-dibromoterephthalic acid.[5] Later, in 1957, Singh et al. described its preparation through the condensation of 2,5-dibromoterephthalic acid with phenol (B47542) in the presence of potassium hydroxide (B78521) and copper powder.[5] These early syntheses of the dihydroxy analog were crucial for the eventual development of methods to introduce thiol groups to the terephthalic acid backbone.

The contemporary importance of this compound is intrinsically linked to the rise of Metal-Organic Frameworks (MOFs), a class of porous crystalline materials with a wide range of applications. The demand for functionalized linkers to create MOFs with specific properties, such as high affinity for heavy metals, spurred the development of reliable synthetic routes to compounds like DMTA.

Synthesis of this compound

The most common and well-documented modern synthesis of this compound involves a multi-step process starting from 2,5-dihydroxyterephthalic acid diethyl ester. This method, while involving several steps, provides a reliable route to the desired product.

The overall synthesis workflow can be summarized as follows:

Caption: Synthesis workflow for this compound.

The following protocols are based on a representative synthesis of this compound and its intermediates.[6]

Step 1: Synthesis of 2,5-bis(dimethylthiocarbamoyloxy)terephthalic acid diethyl ester (1)

-

Materials: 2,5-Dihydroxyterephthalic acid diethyl ester (300 mg, 1.17 mmol), 1,4-diazabicyclo[2.2.2]octane (DABCO) (528 mg, 4.71 mmol), N,N-dimethylacetamide (DMA) (4.5 mL), Dimethylthiocarbamoyl chloride (570 mg, 4.71 mmol).

-

Procedure:

-

Combine 2,5-dihydroxyterephthalic acid diethyl ester, DABCO, and 3 mL of DMA in a flask under a nitrogen atmosphere.

-

Cool the mixture to 0°C in an ethanol bath.

-

Dissolve dimethylthiocarbamoyl chloride in 1.5 mL of DMA and add it dropwise to the cooled mixture under nitrogen.

-

Allow the reaction to stir for 24 hours at room temperature.

-

Filter the resulting grey product, wash with a large amount of water, and dry under vacuum.

-

Step 2: Synthesis of 2,5-bis(dimethylthiocarbamoylsulfanyl)terephthalic acid diethyl ester (2)

-

Material: 2,5-bis(dimethylthiocarbamoyloxy)terephthalic acid diethyl ester (1) (130 mg).

-

Procedure:

-

Heat product 1 to 230°C under a flowing nitrogen atmosphere.

-

Maintain this temperature for 1 hour.

-

Slowly cool the mixture to room temperature.

-

Add ethanol to the cooled mixture.

-

Filter the resulting brown product and wash with ethanol.

-

Dry the product under vacuum.

-

Step 3: Synthesis of this compound (3)

-

Materials: 2,5-bis(dimethylthiocarbamoylsulfanyl)terephthalic acid diethyl ester (2) (130 mg), 1.3 M deaerated potassium hydroxide (KOH) in a 1:1 ethanol/water solution (4 mL).

-

Procedure:

-

Combine product 2 and the deaerated KOH solution.

-

Reflux the mixture. The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion, cool the reaction mixture and acidify to precipitate the final product.

-

Filter, wash, and dry the this compound.

-

The following table summarizes the key quantitative data for the synthesis of this compound.

| Step | Reactant | Molar Mass ( g/mol ) | Amount (mg) | Moles (mmol) | Reagent/Catalyst | Product |

| 1 | 2,5-Dihydroxyterephthalic acid diethyl ester | 254.24 | 300 | 1.17 | Dimethylthiocarbamoyl chloride, DABCO | 2,5-bis(dimethylthiocarbamoyloxy)terephthalic acid diethyl ester |

| 2 | 2,5-bis(dimethylthiocarbamoyloxy)terephthalic acid diethyl ester | 428.53 | 130 | 0.30 | Heat | 2,5-bis(dimethylthiocarbamoylsulfanyl)terephthalic acid diethyl ester |

| 3 | 2,5-bis(dimethylthiocarbamoylsulfanyl)terephthalic acid diethyl ester | 428.53 | 130 | 0.30 | KOH | This compound |

Applications in Research and Development

The primary application of this compound is as a linker molecule in the synthesis of Metal-Organic Frameworks (MOFs). The resulting thiol-functionalized MOFs exhibit a range of valuable properties.

Zirconium-based MOFs synthesized with this compound, such as UiO-66-(SH)₂, have shown a high affinity for heavy metals like mercury (Hg²⁺). The dense array of thiol groups acts as effective chelating agents, enabling the efficient removal of these toxic metals from water.

The thiol groups within the MOF structure can serve as active sites for various catalytic reactions. They can also act as anchors for catalytically active metal nanoparticles, leading to the development of novel heterogeneous catalysts.

The functional nature of the thiol groups allows for their use in creating drug delivery systems. For instance, they can be used to attach therapeutic molecules via disulfide bonds, which can be cleaved under specific physiological conditions to release the drug. Additionally, these MOFs can be used to stabilize silver nanoparticles, creating materials with enhanced antibacterial properties.

The logical relationship for the application of DMTA-based MOFs in heavy metal sensing can be visualized as follows:

Caption: Logical workflow for heavy metal sensing using DMTA-based MOFs.

Conclusion

This compound is a pivotal molecule in modern materials science, enabling the creation of highly functional MOFs with diverse applications. While its early history is not as well-defined as that of its precursors, the detailed synthetic methodologies available today provide researchers with a robust platform for further innovation. The continued exploration of thiol-functionalized materials promises to yield significant advancements in environmental remediation, catalysis, and biomedical technologies.

References

- 1. This compound | C8H6O4S2 | CID 117659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dense thiol arrays for metal–organic frameworks: boiling water stability, Hg removal beyond 2 ppb and facile crosslinking - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 3. 2,5-bis(sulfanyl)terephthalic acid [chembk.com]

- 4. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 5. US7355070B1 - Process for the synthesis of 2,5-dihydroxyterephthalic acid - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

Health and Safety Profile of 2,5-Dimercaptoterephthalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information currently available for 2,5-Dimercaptoterephthalic acid. The information is compiled from safety data sheets and chemical databases to ensure a thorough understanding of the potential hazards, handling procedures, and emergency responses associated with this compound.

Chemical and Physical Properties

This compound is a specialty chemical with the following key identifiers and properties.

| Property | Value | Source |

| CAS Number | 25906-66-5 | [1] |

| Molecular Formula | C8H6O4S2 | [1][2] |

| Molecular Weight | 230.26 g/mol | [1] |

| Appearance | Light yellow to yellow solid | [3] |

| Storage Temperature | 2-8°C, stored under nitrogen | [3] |

| IUPAC Name | 2,5-bis(sulfanyl)terephthalic acid | [1] |

| InChI Key | YYGZWQNDFRCZIF-UHFFFAOYSA-N | |

| SMILES | Sc1c(cc(c(c1)C(=O)O)S)C(=O)O |

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards.[1]

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

GHS Pictogram:

Signal Word: Warning[1]

Safe Handling and Storage

Due to the identified hazards, strict adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is essential to minimize exposure.

| Protection Type | Specification |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical safety goggles conforming to EN166 or NIOSH-approved standards. |

| Skin Protection | Handle with chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use. Wear protective clothing to prevent skin contact. |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. |

Engineering Controls

Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors. Eyewash stations and safety showers should be readily accessible.

Storage Conditions

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] The recommended storage temperature is between 2-8°C under a nitrogen atmosphere.[3] This compound is classified as a combustible solid (Storage Class 11).

Emergency Procedures

In the event of exposure or a spill, the following first-aid and emergency measures should be taken.

| Exposure Route | First-Aid Measures |